Doranidazole - 161903-10-2

Doranidazole

Catalog Number: EVT-266307
CAS Number: 161903-10-2
Molecular Formula: C8H13N3O6
Molecular Weight: 247.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Doranidazole, also known as PR-000350; PR-350; RP-343; PR-69, is radiosensitizer and potentially for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. PR-350 was an effective hypoxic cell radiosensitizer for a human small cell lung cancer in vivo, in which necrotic change was dominant following irradiation. The magnitude of radiosensitization of tumors by doranidazole is dependent on the oxygenation status of the tumors and that doranidazole may be useful in increasing the response of hypoxic human pancreatic tumor to IORT.
Source and Classification

Doranidazole is synthesized from various precursor compounds, particularly through modifications of existing nitroimidazole frameworks. It is classified under the broader category of radiosensitizers and is specifically noted for its application in oncological therapeutics, particularly in combination with radiotherapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Doranidazole involves several steps, primarily focusing on the functionalization of nitroimidazole derivatives. One notable method includes the reaction of chloromethanesulfonyl chloride with commercially available acetonides to yield chlorinated intermediates. Subsequent alkylation reactions with 2-nitroimidazole lead to the formation of sulfonamide derivatives, which are essential for enhancing solubility and biological activity.

Key steps in the synthesis include:

  1. Formation of Sulfonamide: The reaction of 2-nitroimidazole with various alkylating agents to form sulfonamide intermediates.
  2. Deprotection: Removal of protective groups from intermediates to yield active compounds.
  3. Optimization for Aqueous Solubility: The introduction of diol and triol groups has been shown to improve solubility, facilitating better bioavailability .
Molecular Structure Analysis

Structure and Data

Doranidazole possesses a complex molecular structure characterized by a nitro group attached to an imidazole ring. The presence of sulfonamide functionalities enhances its pharmacological properties. The molecular formula can be represented as C10H12N4O4SC_{10}H_{12}N_4O_4S, with a molecular weight of approximately 288.29 g/mol.

The structural analysis reveals key features:

  • Nitro Group: Essential for its radiosensitizing activity.
  • Imidazole Ring: Provides stability and contributes to its biological interactions.
  • Sulfonamide Linkage: Enhances solubility and modifies pharmacokinetic properties.
Chemical Reactions Analysis

Reactions and Technical Details

Doranidazole undergoes various chemical reactions that are crucial for its activity:

  • Reduction Reactions: In hypoxic environments, Doranidazole is reduced to form reactive intermediates that can induce DNA damage.
  • Radical Formation: The compound generates free radicals upon reduction, which interact with cellular components leading to cytotoxic effects .
  • DNA Interaction: The reactive species formed can cause single-strand and double-strand breaks in DNA, thereby sensitizing tumor cells to radiation therapy.
Mechanism of Action

Process and Data

The mechanism of action for Doranidazole primarily involves its role as a radiosensitizer in hypoxic tumor environments:

  1. Hypoxia Targeting: Doranidazole preferentially accumulates in hypoxic cells where it undergoes reduction.
  2. Reactive Species Generation: This reduction leads to the formation of free radicals that can damage cellular macromolecules, particularly DNA.
  3. Enhanced Radiation Effects: By inducing additional DNA damage, Doranidazole enhances the efficacy of radiation therapy, leading to increased tumor cell death compared to radiation alone .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Doranidazole exhibits several notable physical and chemical properties:

  • Solubility: Enhanced aqueous solubility due to the incorporation of sulfonamide and alcohol groups.
  • Stability: The compound shows stability under physiological conditions but is reactive under hypoxic conditions.
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within a range typical for nitroimidazoles.

These properties make Doranidazole suitable for intravenous administration in clinical settings.

Applications

Scientific Uses

Doranidazole has significant potential applications in oncology:

  • Radiosensitization in Cancer Therapy: It is primarily studied for use alongside radiotherapy to improve treatment outcomes in tumors characterized by hypoxia.
  • Preclinical Studies: Various studies have demonstrated its effectiveness in enhancing tumor response rates when combined with radiation .
  • Potential for Combination Therapies: Ongoing research explores its use in combination with other therapeutic agents to further enhance anticancer efficacy.
Synthetic Pathways and Structural Optimization of Doranidazole

Rational Design of 2-Nitroimidazole-Nucleoside Hybrids

Doranidazole (PR-350) exemplifies a strategically engineered 2-nitroimidazole-nucleoside hybrid designed to overcome limitations of classical radiosensitizers. Its core structure integrates a 2-nitroimidazole moiety—essential for hypoxic cell targeting—with a 1,2,4-butanetriol side chain linked via an ether bond (1-(1′,3′,4′-trihydroxy-2′-butoxy)methyl-2-nitroimidazole) [5] [6]. This architecture leverages the electron affinity of the nitro group, which undergoes selective bioreduction in hypoxic environments, generating cytotoxic radicals that potentiate radiation-induced DNA damage [6] [9]. Unlike neurotoxic predecessors (e.g., misonidazole), the side chain’s polar hydroxy groups confer blood-brain barrier (BBB) impermeability, confining activity to peripheral tumors [5] [8]. Key synthetic steps involve:

  • Cyclization: Starting from chiral diethyl tartrate, cyclization yields (4R,5R)- or (4S,5S)-4,5-di(ethoxycarbonyl)-1,3-dioxolane intermediates.
  • Reduction/Acylation: Lithium aluminum hydride reduction forms diol intermediates, followed by benzoylation to protect hydroxy groups during nucleoside coupling [1].

Table 1: Structural Comparison of Doranidazole and Classical Nitroimidazoles

CompoundCore StructureKey Functional GroupsHypoxia Targeting
Doranidazole2-Nitroimidazole + nucleoside-like chain-NO₂, -O-CH₂-(C(OH)H-CH₂OH)₂High (BBB impermeable)
Misonidazole2-Nitroimidazole-NO₂, -NHCH₂CH₂OHModerate (Neurotoxic)
Metronidazole5-Nitroimidazole-NO₂, -CH₂CH₂OHLow (Antimicrobial)

Stereochemical Considerations in Derivative Synthesis

Stereocenters at C2′ and C3′ of the butanetriol chain dictate Doranidazole’s metabolic stability and binding efficiency. The (2R,3S) configuration optimizes interactions with cellular reductases in hypoxic niches [5] [6]. Synthetic routes prioritize enantiomeric purity:

  • Chiral Pool Utilization: L- or D-diethyl tartrate serve as stereospecific precursors. Cyclization with paraformaldehyde and BF₃·Et₂O yields dioxolane intermediates with defined (4R,5R) or (4S,5S) configurations [1].
  • Diastereomer Control: Lithium aluminum hydride reduction retains stereochemistry, producing (4R,5R)-4,5-di(methylol)-1,3-dioxolane. Subsequent benzoylation introduces no racemization, confirmed by chiral HPLC [1].
  • Final Coupling: Stereointegrity is preserved during nucleoside formation between the nitroimidazole and trihydroxybutyl chain, ensuring batches contain >98% (2R,3S)-isomer [1].

Table 2: Key Stereospecific Intermediates in Doranidazole Synthesis

IntermediateStereochemistryFunction
(4R,5R)-4,5-di(ethoxycarbonyl)-1,3-dioxolane(4R,5R)Chiral backbone for side chain
(4R,5R)-4,5-di(methylol)-1,3-dioxolane(4R,5R)Diol precursor for ether linkage
Doranidazole (PR-350)(2R,3S)Active radiosensitizer

Lipophilicity Modulation Strategies for Blood-Brain Barrier Impermeability

Doranidazole’s design intentionally reduces lipophilicity to minimize CNS penetration and neurotoxicity. The trihydroxybutoxy side chain introduces three hydrophilic hydroxyl groups, lowering the calculated logP to −1.2 versus misonidazole (logP −0.5) [5] [6]. Strategies include:

  • Hydroxy Group Incorporation: Each hydroxyl contributes 2–3 kcal/mol to desolvation energy, hindering passive BBB diffusion.
  • Pro-drug Avoidance: Unlike glycididazole (a dimeric nitroimidazole), Doranidazole resists decomposition to neurotoxic metabolites like metronidazole, maintaining structural integrity in plasma [4] [8].
  • Polar Surface Area (PSA): A PSA of 118 Ų exceeds the 90 Ų threshold for CNS drugs, limiting brain uptake [6].

Table 3: Lipophilicity and Permeability Metrics of Nitroimidazoles

CompoundlogPPolar Surface Area (Ų)BBB Permeability
Doranidazole−1.2118Negligible
Misonidazole−0.585Moderate
Glycididazole0.195Low (decomposes)

Comparative Analysis of Doranidazole vs. Classical Nitroimidazole Scaffolds

Doranidazole’s hybrid scaffold addresses critical flaws in classical nitroimidazoles:

  • Electron Affinity & Reduction Potential: The 2-nitroimidazole core has a reduction potential of −389 mV, optimal for hypoxic selectivity. This surpasses 5-nitroimidazoles like metronidazole (−486 mV), which require lower O₂ tensions for activation [9].
  • Metabolic Stability: Unlike glycididazole—which decomposes to metronidazole in vivo, reducing tumor concentrations—Doranidazole remains intact, achieving 2.5× higher tumor accumulation (HPLC data) [4] [8].
  • Radiosensitization Efficiency: In SCCVII tumors, Doranidazole’s enhancement ratio (ER) is 1.8 vs. 1.0 for glycididazole at 200 mg/kg, attributable to its resistance to metabolism [8].
  • Structural Rigidity: The ether-linked butanetriol chain minimizes off-target binding, unlike flexible chains in etanidazole, which increase metabolic vulnerability [6].

Table 4: Functional Comparison of Radiosensitizers

ParameterDoranidazoleGlycididazoleMisonidazole
Reduction Potential (mV)−389−398*−389
Tumor [Drug] (μg/g)8935*72
Enhancement Ratio1.81.01.5
NeurotoxicityAbsentModerateHigh

*Glycididazole decomposes to metronidazole; values reflect metabolites [4] [8].

Compound Names in Article:

  • Doranidazole (PR-350)
  • Misonidazole
  • Metronidazole
  • Glycididazole
  • Etanidazole

Properties

CAS Number

161903-10-2

Product Name

Doranidazole

IUPAC Name

(2R,3S)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol

Molecular Formula

C8H13N3O6

Molecular Weight

247.21 g/mol

InChI

InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m1/s1

InChI Key

FIITXXIVUIXYMI-RQJHMYQMSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O

Solubility

Soluble in DMSO

Synonyms

(2RSs,3SR)-3-((2-nitroimidazol-1-yl)methoxy)butane-1,2,4-triol
doranidazole
PR 350
PR-350

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])CO[C@@H](CO)[C@@H](CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.